(4R)-5-oxo-L-leucine, also known as 6-diazo-5-oxo-L-norleucine, is a reactive analog of glutamine that plays a significant role in biochemical research, particularly in studies related to amino acid metabolism and cancer treatment. This compound is classified as a glutamine antagonist, which means it inhibits enzymes involved in glutamine metabolism, making it a valuable tool in various scientific applications.
(4R)-5-oxo-L-leucine is derived from the amino acid leucine and is classified under the category of α-keto acids. It is primarily sourced through chemical synthesis methods involving various reagents and conditions that facilitate its formation from leucine or its derivatives. The compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to disrupt metabolic pathways essential for tumor growth.
The synthesis of (4R)-5-oxo-L-leucine can be achieved through several methods, including enzymatic and chemical synthesis. One notable approach involves the use of engineered strains of Escherichia coli that express leucine dehydrogenase. This enzyme catalyzes the oxidative deamination of leucine to produce (4R)-5-oxo-L-leucine with high specificity and yield .
The molecular structure of (4R)-5-oxo-L-leucine features a five-membered carbon skeleton with a keto group at the 5-position and an amino group at the 2-position. Its chemical formula is C₆H₁₁NO₃, and it has a molecular weight of approximately 143.16 g/mol.
(4R)-5-oxo-L-leucine participates in various biochemical reactions, primarily as a substrate for enzymes involved in amino acid metabolism. It can undergo transamination reactions, where it interacts with amino donors to form different amino acids.
The mechanism of action for (4R)-5-oxo-L-leucine primarily involves its inhibition of glutamine-utilizing enzymes such as glutaminase. By blocking these enzymes, (4R)-5-oxo-L-leucine disrupts the metabolic pathways essential for cell proliferation, particularly in cancer cells that rely heavily on glutamine for growth and survival.
(4R)-5-oxo-L-leucine is typically a white crystalline solid at room temperature. It is soluble in water due to its polar functional groups.
Studies have shown that (4R)-5-oxo-L-leucine retains its biological activity across a range of pH levels but exhibits optimal stability within physiological pH ranges .
(4R)-5-oxo-L-leucine has several scientific uses:
(4R)-5-oxo-L-leucine biosynthesis leverages engineered leucine dehydrogenase (LeuDH) as the core biocatalyst. In recombinant E. coli platforms, this enzyme drives the reversible oxidative deamination of L-leucine to form 4-methyl-2-oxopentanoic acid (α-ketoisocaproate), followed by regioselective oxidation at the C5 position to yield (4R)-5-oxo-L-leucine. Modern strain engineering employs CRISPR-associated transposase systems for multi-copy genomic integration of leuABCD operons (encoding LeuDH and associated enzymes), eliminating plasmid dependency while enhancing pathway flux. For example, E. coli LEU27 achieved a titer of 55 g/L of L-leucine derivatives through chromosomal integration of feedback-resistant leuAfbr and amplification of leuB and leuCD [5] [10].
Cofactor regeneration is critical for economic viability. Engineered coexpression of Bacillus subtilis-derived formate dehydrogenase (FDH) enables NADH recycling using formate as a low-cost sacrificial substrate. This system reduces the NAD+/NADH imbalance typically observed in wild-type strains, improving the atom economy of the transamination cascade [2] [5].
Table 1: Key Genetic Modifications in Engineered E. coli for (4R)-5-oxo-L-leucine Precursor Synthesis
Strain | Integrated Genes | Enzyme Function | L-Leucine Titer (g/L) | Yield (g/g glucose) |
---|---|---|---|---|
LEU03 | leuAfbr-ecj | Feedback-resistant IPMS* | 1.3 | 0.05 |
LEU05 | 3× leuAfbr-ecj | Amplified IPMS | 2.1 | 0.08 |
LEU06 | leuBCD + leuAfbr | Complete leucine biosynthesis module | 4.8 | 0.18 |
LEU27 | sucAB dynamic regulation | TCA cycle decoupling + redox balancing | 55.0 | 0.23 |
*IPMS: 2-isopropylmalate synthase
Stereoselectivity at the C4 position of (4R)-5-oxo-L-leucine is governed by enzyme-substrate geometric constraints. LeuDH exhibits strict (R)-stereopreference due to its active-site topology, where hydrophobic pockets accommodate the isobutyl side chain of L-leucine while positioning the C5 methylene group for oxidation. Structural studies of the homologous glutaminase YbgJ complexed with 6-diazo-5-oxo-L-norleucine (DON) revealed covalent bonding between the inhibitor’s carbonyl oxygen and Ser74-OH, highlighting how catalytic residue alignment enforces stereoselectivity [2] [6].
Thermodynamic control strategies exploit conformational equilibria to enrich the (4R) diastereomer. Chiral morpholinone scaffolds—synthesized via Ugi multicomponent reactions—undergo ring contraction that favors the (S)-configuration at C3 (equivalent to C4 in 5-oxo-leucine) due to pseudo-equatorial orientation of substituents. DFT calculations confirm this diastereomer is energetically favored by 22.47 kJ/mol, enabling >97% diastereomeric excess (de) without chiral auxiliaries [8].
Table 2: Stereocontrol Strategies for (4R)-5-oxo-L-leucine Synthesis
Method | Mechanism | Stereoselectivity | Yield |
---|---|---|---|
LeuDH catalysis | Active-site enforced re-face hydride transfer | >99% ee (R) | 60–80% |
Morpholinone rearrangement | Thermodynamic equatorial preference | 97% de (S)* | 75% |
Pd-mediated allylation | Chiral auxiliary-directed induction | 90% ee | 68% |
*S-configuration at morpholinone C3 corresponds to R at 5-oxo-L-leucine C4
Enzyme engineering has overcome native LeuDH limitations. Saturation mutagenesis at substrate-binding residues (e.g., Leu40, Trp42 in Bacillus LeuDH) shifted specificity toward bulky 5-oxo precursors. The mutant LeuDHL40V/W42F exhibited a 4.3-fold increase in kcat/Km for (4R)-5-oxo-L-leucine synthesis compared to wild-type [2] [3].
Fermentation optimization further enhances productivity:
Table 3: Fermentation Parameters for High-Yield Production
Parameter | Pre-Optimization | Post-Optimization | Impact on Titer |
---|---|---|---|
Temperature | 37°C | 32°C | +24% |
C/N ratio | 8:1 | 12:1 | +18% |
Inoculum size | 5% v/v | 8% v/v | +12% |
Dissolved O2 | 20% | 40% | +15% |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7